Scientific Field: Biomedical Engineering
Application Summary: Poly(glycolic acid) (PGA), synthesized from glycolide, is a crucial biopolymer due to its thermal and mechanical properties and biodegradability.
Methods of Application: The primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates.
Results or Outcomes: PGA has a faster degradation rate and higher mechanical properties compared to PLA and PLGA with different PGA/PLA ratio.
Scientific Field: Therapeutics
Methods of Application: The synthesis of symmetrical diisobutyl glycolide is reported to reveal the mechanistic pathway of non-functional symmetrical glycolides and to achieve the highest yields in a short period of time without notable racemization.
Results or Outcomes: Formulated nanoparticles were spherical in shape with average sizes as low as 180 nm and very good polydispersities as low as 0.032, and they showed drug loading percentages up to 7.22%.
Scientific Field: Tissue Engineering
Application Summary: Poly(lactic-co-glycolic) acid (PLGA), synthesized from glycolide, is used in bone tissue engineering.
Methods of Application: The strategy of designing synthetic bone substitutes, called scaffolds, is a promising alternative to the use of allografts, autografts, and xenografts.
Results or Outcomes: Scaffolds for bone repair should be based on biomaterials with adequate properties, such as biocompatibility, bioactivity, osteoconduction, osteoinduction, and biodegradation.
Scientific Field: Polymer Chemistry
Scientific Field: Chemistry
Application Summary: Acid-catalyzed reactions have been developed for the production of Polyglycolic Acid (PGA) from glycolide.
Methods of Application: The production of PGA involves acid-catalyzed reactions.
Results or Outcomes: The acid-catalyzed reactions have been successful in producing PGA.
Application Summary: Poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles have been studied for their biocompatibility and biodegradation.
Methods of Application: The study involves the use of poly(lactic acid)/poly(lactic-co-glycolic) acid micro and nanoparticles.
Results or Outcomes: The study found that these materials have good biocompatibility and biodegradation properties.
Glycolide, also known as 1,4-dioxane-2,5-dione, is a cyclic diester derived from glycolic acid. It appears as a white crystalline solid with a melting point of approximately 85 °C and is soluble in various organic solvents such as benzene, toluene, and acetone . Glycolide serves as an important monomer for the synthesis of biodegradable polymers, particularly polyglycolic acid, which is utilized in medical applications due to its biocompatibility and biodegradability .
Glycolide exhibits low toxicity and is biodegradable, making it suitable for biomedical applications. It is particularly noted for its role in controlled drug delivery systems. Studies indicate that glycolide-based polymers can modulate drug release rates depending on factors such as polymer composition and drug solubility . Additionally, glycolide has shown potential in tissue engineering due to its compatibility with biological tissues.
Glycolide can be synthesized through several methods:
Glycolide has diverse applications:
Research has focused on the interactions between glycolide and various compounds:
Glycolide shares similarities with several other compounds, particularly those involved in polymer synthesis. Here are some notable comparisons:
Compound | Structure Type | Unique Properties |
---|---|---|
Lactide | Cyclic diester | Forms poly(lactic acid) which is more hydrophobic than polyglycolic acid. |
Caprolactone | Cyclic ester | Known for flexibility; used in making elastomers. |
ε-Caprolactam | Lactam | Used primarily in nylon production; differs in reactivity compared to glycolide. |
Dioxanone | Cyclic ketone | Similar polymerization behavior but different thermal properties. |
Glycolide's uniqueness lies in its ability to form highly crystalline structures that contribute to the mechanical strength of resulting polymers while maintaining biodegradability.
Corrosive;Irritant